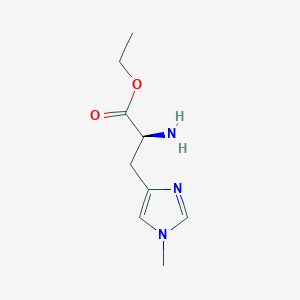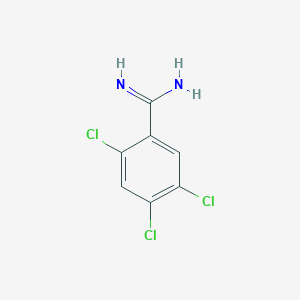
2,4,5-Trichlorobenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorobenzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 4, and 5, and an amidine group attached to the benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorobenzimidamide typically involves the reaction of 2,4,5-trichlorobenzonitrile with ammonia or an amine under specific conditions. One common method is the reaction of 2,4,5-trichlorobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to facilitate the conversion of the nitrile group to the amidine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trichlorobenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amidine group to an amine or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as 2,4,5-trichloroaniline.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorobenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorobenzimidamide involves its interaction with specific molecular targets and pathways. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichloropyrimidine: A compound with a similar structure but with a pyrimidine ring instead of a benzimidazole core.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with three chlorine atoms attached to a phenoxyacetic acid structure.
Uniqueness
2,4,5-Trichlorobenzimidamide is unique due to its specific arrangement of chlorine atoms and the presence of an amidine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H5Cl3N2 |
|---|---|
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
2,4,5-trichlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5Cl3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12) |
InChI-Schlüssel |
AVHVWUJMOPCLMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
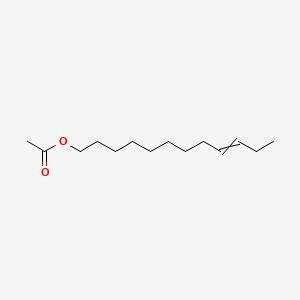
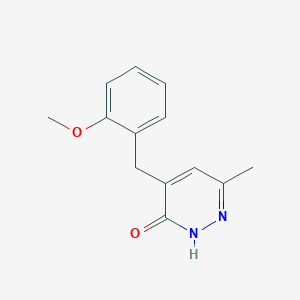
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
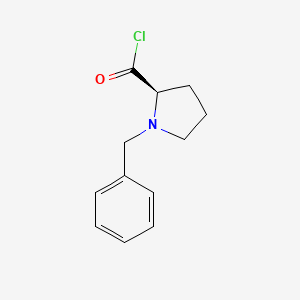
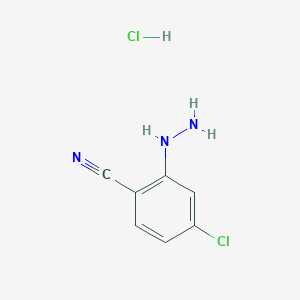
![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
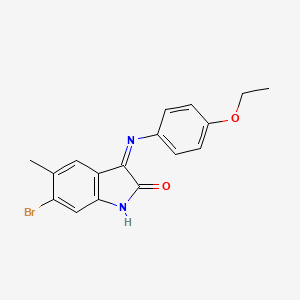
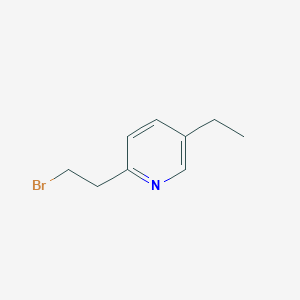
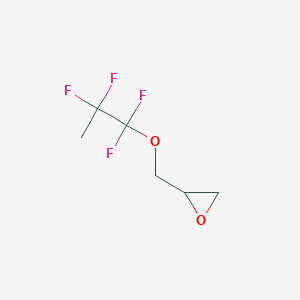
![N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12446813.png)
![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
